molecular formula C7H10O2 B1610030 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 65862-01-3

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B1610030
CAS No.: 65862-01-3
M. Wt: 126.15 g/mol
InChI Key: TUFJVYRDYWRNOL-UHFFFAOYSA-N
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Description

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of 3-Methyl-bicyclo[1.1.1]pentane-1-carboxylic acid tert-butyl ester as a starting material . The ester is subjected to hydrolysis under acidic or basic conditions to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Comparison: Compared to its analogs, 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its methyl group, which influences its reactivity and stability. The presence of the methyl group can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJVYRDYWRNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439871
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65862-01-3
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-3-methylbicyclo[1.1.1]pentane (1.62 g, 7.79 mmol; prepared according to Eur. J. Org. Chem. 1137-1155 (2000)) in diethyl ether (26 mL), a solution of tert-butyllithium (9.16 mL, 15.57 mmol, 1.7 M in pentane) was added over a period of 40 min at −78° C. After stirring the reaction mixture for 1 h at this temperature, carbon dioxide gas was bubbled through the reaction mixture for 5 min and then the mixture was allowed to warm to room temperature. The reaction mixture was extracted twice with a 5% aqueous sodium bicarbonate solution. The combined aqueous phases were acidified to pH 2-3 with concentrated hydrochloric acid at 0° C., saturated with sodium chloride, and extracted with diethyl ether. The combined organic phases were dried and, after evaporation of the solvent under reduced pressure, purified by column chromatography (0-20% ethyl acetate in hexanes) to afford 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (0.5 g, 3.96 mmol, 50.9% yield); 1H NMR (400 MHz, DMSO-d6) δ ppm 12.21 (s, 1H), 1.82 (s, 6H), 1.14 (s, 3H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
9.16 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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